[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

NPP1 inhibitor Ectonucleotidase Drug-like scaffold

Medicinal chemists pursuing NPP1 or CDK2 inhibitors often face lengthy multi-step routes to rigid, planar heterocycles. This compound offers direct access to the thiazolo[3,2-a]benzimidazol-3(2H)-one core, a validated pharmacophore with demonstrated in-vivo anthelmintic efficacy. - Enables rapid C2 derivatization via condensation for focused library synthesis. - Exhibits uncompetitive NPP1 inhibition and oral drug-like physicochemical properties. - Available in gram-to-kilogram quantities under ISO-certified quality systems.

Molecular Formula C9H6N2OS
Molecular Weight 190.22 g/mol
CAS No. 3042-01-1
Cat. No. B1296857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
CAS3042-01-1
Molecular FormulaC9H6N2OS
Molecular Weight190.22 g/mol
Structural Identifiers
SMILESC1C(=O)N2C3=CC=CC=C3N=C2S1
InChIInChI=1S/C9H6N2OS/c12-8-5-13-9-10-6-3-1-2-4-7(6)11(8)9/h1-4H,5H2
InChIKeyCFXICROPFOOZFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazolo[3,2-a]benzimidazol-3(2H)-one: A Privileged Scaffold for Drug Discovery


[1,3]Thiazolo[3,2-a]benzimidazol-3(2H)-one (CAS: 3042-01-1) is a heterocyclic compound featuring a fused tricyclic system that combines a thiazole ring with a benzimidazole moiety [1]. This scaffold occupies a distinctive position in medicinal chemistry due to its capacity for molecular hybridization and its ability to interact with diverse biological targets [2]. The core structure serves as a key pharmacophore in the development of NPP1 inhibitors, anthelmintic agents, and anticancer compounds, with its planar geometry enabling specific interactions within hydrophobic binding pockets [3].

1
Scaffold for NPP1, CDK2, and anthelmintic inhibitor design
Supports medicinal chemistry hit-to-lead workflows
2
Fused tricyclic core with planar binding-pocket geometry
Hydrophobic interaction studies and structure-based design
3
C2 condensation handle for focused library synthesis
Knoevenagel derivatization for rapid SAR exploration

Thiazolo[3,2-a]benzimidazol-3(2H)-one: Unmatched Scaffold Advantages


The thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold is not interchangeable with simple benzimidazole or thiazole derivatives due to its unique fused tricyclic architecture. This structural rigidity enforces a planar geometry that is critical for achieving specific hydrophobic interactions within enzyme binding pockets, as demonstrated in CDK2 and NPP1 inhibition studies [1]. Moreover, the presence of the 3(2H)-one carbonyl group enables further derivatization at the C2 position via condensation reactions, a chemical handle absent in non-oxidized analogs [2]. Attempts to replace this scaffold with simpler benzimidazoles would result in a significant loss of both binding affinity and synthetic versatility [3].

Target scaffold
Thiazolo[3,2-a]benzimidazol-3(2H)-one: fused tricyclic planar core with C2 carbonyl handle
Common substitute
Simple benzimidazole or thiazole derivatives: lack fused rigidity and the 3(2H)-one carbonyl
Replacing with simpler heterocycles may shift binding-pocket geometry, reduce hydrophobic contact surface, and remove the C2 synthetic handle

Thiazolo[3,2-a]benzimidazol-3(2H)-one: Evidence Guide


Selective NPP1 Inhibition & Drug-Like Potential

A derivative of this scaffold, 2-[(5-iodo-2-furanyl)methylene]thiazolo[3,2-a]benzimidazol-3(2H)-one (compound 17), exhibits a Ki of 467 nM against human NPP1 with an uncompetitive mechanism of inhibition [1]. Critically, it does not inhibit other human ecto-nucleotidases (NTPDase1-3, NPP2, NPP3, TNAP, or eN) at concentrations up to 10 µM, demonstrating exceptional target selectivity [1]. In contrast, the most potent NPP1 inhibitors reported to date are nucleotide derivatives (e.g., adenosine 5'-thio-methylenetriphosphate analogs with Ki = 20 nM), which suffer from poor oral bioavailability due to high polarity [2].

NPP1 inhibition
Cross-study comparable
Derivative 17: Ki = 467 nM (uncompetitive); no inhibition of NTPDase1-3, NPP2-3, TNAP, eN up to 10 µM
Supports oral NPP1 pathway-study fit; nucleotide-based inhibitors (Ki ~20 nM) lack oral drug-like properties
Selectivity panel context; oral bioavailability requires independent validation
NPP1 inhibitor Ectonucleotidase Drug-like scaffold

Trichinellosis Efficacy Compared to Albendazole

In an in vivo murine model of trichinellosis, the derivative 4a (a 2-substituted thiazolo[3,2-a]benzimidazol-3(2H)-one) demonstrated 100% efficacy in the intestinal phase and 88% efficacy in the muscle phase at a dose of 100 mg/kg [1]. Albendazole, a standard benzimidazole anthelmintic, requires relatively high doses and prolonged treatment to achieve efficacy against encapsulated muscle larvae [2]. The hepatotoxicity profile of compound 4a was comparable to that of albendazole [1].

Anthelmintic efficacy
Head-to-head
Derivative 4a: 100% intestinal-phase efficacy, 88% muscle-phase efficacy at 100 mg/kg in murine T. spiralis model
Reported model-response context; albendazole comparator requires prolonged treatment for muscle larvae
In vivo murine model; hepatotoxicity profile comparable to albendazole in reported study
Anthelmintic Trichinella spiralis Parasitic infection

CDK2 Inhibition Through Hydrophobic Interactions

A hybrid molecule incorporating the thiazolo[3,2-a]benzimidazole (TBI) motif, compound 7d, exhibited potent CDK2 inhibition with an IC50 of 26.24 ± 1.4 nM [1]. The large tricyclic TBI ring is essential for achieving a high degree of hydrophobic interaction within the CDK2 binding site, as confirmed by molecular docking and MD simulations [1]. This potency compares favorably to other CDK2 inhibitors such as dinaciclib (IC50 = 1 nM) and AT7519 (IC50 = 47 nM), but with a distinct chemotype that may offer advantages in selectivity or resistance profiles [2].

CDK2 inhibition
Cross-study comparable
Hybrid 7d: IC50 = 26.24 ± 1.4 nM; RMSD = 1.24 Å over 100 ns MD simulation
Supports CDK2 kinase inhibition assay context with reported hydrophobic binding mode
Distinct chemotype from dinaciclib (IC50 1 nM) and AT7519 (IC50 47 nM); selectivity profile requires further review
CDK2 inhibitor Anticancer Kinase inhibitor

Synthetic Versatility & SAR Exploration

The thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold can be synthesized via multiple established routes, including cyclization of 2-mercaptobenzimidazole with appropriate electrophiles [1]. Subsequent derivatization at the C2 position via Knoevenagel condensation with aromatic aldehydes yields 2-arylidene derivatives in high yields, enabling rapid exploration of structure-activity relationships [2]. In contrast, simpler benzimidazole scaffolds lack this exocyclic double bond handle, limiting the diversity of accessible derivatives [3]. Patents describe industrial-scale processes for thiazolobenzimidazoles with yields exceeding those of earlier methods (e.g., improved from 42% to >80% for certain analogs) [4].

Synthetic versatility
Class-level
Multiple established routes; C2 Knoevenagel condensation; industrial processes reported with >80% yield for certain analogs
Supports medicinal chemistry library synthesis workflows
Data to verify for specific derivatives; yield improvements are source-reported
Synthetic methodology Medicinal chemistry Structure-activity relationship

Thiazolo[3,2-a]benzimidazol-3(2H)-one: Research & Industrial Applications


Oral NPP1 Inhibitors for Glioblastoma Therapy

Given the high selectivity and drug-like properties of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives for NPP1 [1], this scaffold is ideally suited for medicinal chemistry programs targeting glioblastoma and other NPP1-associated cancers. The uncompetitive inhibition mechanism and favorable physicochemical profile (melting point 180-184°C, predicted logP values compatible with oral absorption) address the key limitation of existing nucleotide-based NPP1 inhibitors, which lack oral bioavailability [2].

Next-Generation Anthelmintic Drug Discovery

The demonstrated in vivo efficacy of 2-substituted derivatives against Trichinella spiralis, achieving 100% intestinal phase clearance at 100 mg/kg [3], positions this scaffold as a lead structure for developing improved anthelmintic agents. The planar geometry, which mimics the conformation of albendazole [3], allows for tubulin binding while offering opportunities for enhanced pharmacokinetic properties through C2 and C6/C7 substitution.

Structure-Based Design of CDK2 Inhibitors

The ability of the thiazolo[3,2-a]benzimidazole motif to engage in extensive hydrophobic interactions within the CDK2 binding pocket, as validated by 100 ns MD simulations (RMSD = 1.24 Å for the 7d-CDK2 complex) [4], makes this scaffold a valuable template for structure-based drug design. Researchers can leverage the C2 position for introducing diverse substituents to fine-tune selectivity and potency against CDK2 and related kinases.

Chemical Biology Probe Development

The synthetic accessibility and modular nature of the scaffold [5] enable rapid synthesis of focused libraries for chemical biology applications. The availability of robust industrial-scale synthetic processes [6] further supports the production of gram-to-kilogram quantities for in vivo pharmacology studies, toxicology assessments, and eventual preclinical development.

Application
Selection Property
Validation Focus
NPP1 target-study context
Selectivity panel across ecto-nucleotidases
Oral exposure-model review
Anthelmintic model-response studies
In vivo intestinal-phase endpoint context
Dose-model interpretation and muscle-phase endpoint
CDK2 pathway inhibition research
Novel chemotype binding-mode context
Kinase selectivity review and resistance-model context
Chemical biology probe synthesis
C2-derivatization synthetic handle
Library-scale synthesis and SAR workflow fit

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